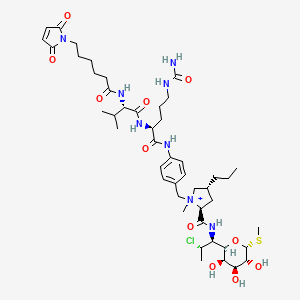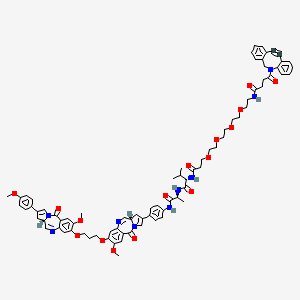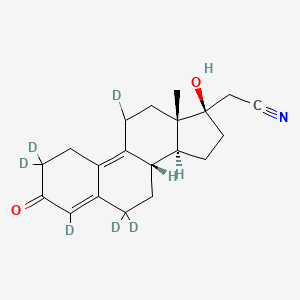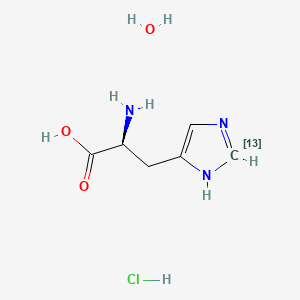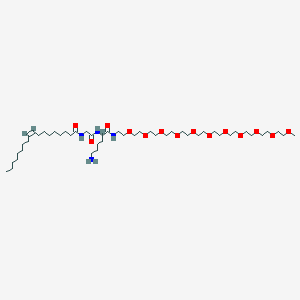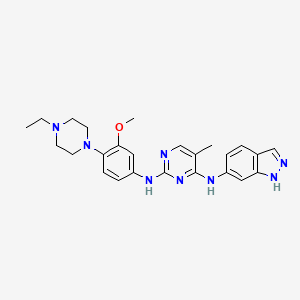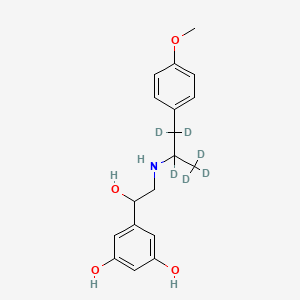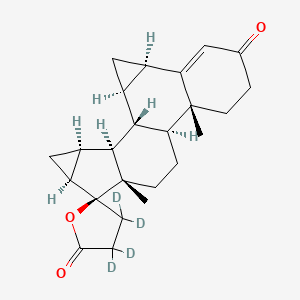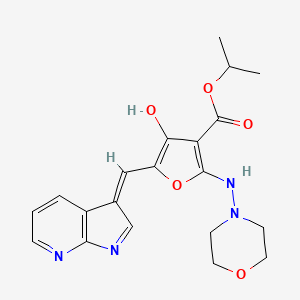
Cdc7-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-3 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in bypassing DNA damage responses .
Vorbereitungsmethoden
The synthesis of Cdc7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Cdc7-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-3 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation. In biology, it is used to investigate the molecular mechanisms underlying cancer cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers. In industry, it may be used in the development of new drugs and therapeutic strategies targeting CDC7 kinase .
Wirkmechanismus
Cdc7-IN-3 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The primary mechanism involves binding to the ATP-binding site of CDC7 kinase, thereby preventing the phosphorylation of the MCM complex. This inhibition disrupts the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDC7-DBF4 complex and the ATR-CHK1 signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Cdc7-IN-3 is part of a class of CDC7 kinase inhibitors that includes other compounds such as Cdc7-IN-1 and Cdc7-IN-2. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its high selectivity for CDC7 kinase and its ability to induce cell death in cancer cells with minimal effects on normal cells. Other similar compounds include TAK-931 and other ATP-competitive CDC7 inhibitors .
Eigenschaften
Molekularformel |
C20H22N4O5 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
propan-2-yl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C20H22N4O5/c1-12(2)28-20(26)16-17(25)15(29-19(16)23-24-6-8-27-9-7-24)10-13-11-22-18-14(13)4-3-5-21-18/h3-5,10-12,23,25H,6-9H2,1-2H3/b13-10+ |
InChI-Schlüssel |
ROEAYIXSRHOPGQ-JLHYYAGUSA-N |
Isomerische SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCOCC4 |
Kanonische SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




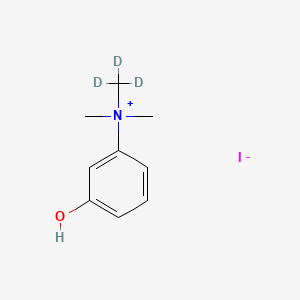

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
